![molecular formula C19H20N2O5S B2549641 1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878427-85-1](/img/structure/B2549641.png)
1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide" is a heterocyclic molecule that appears to be related to various research efforts in synthesizing complex organic structures with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar compounds with methoxyphenyl groups and heterocyclic components are discussed, which can provide insights into the nature of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the use of multifunctional synthons and cyclocondensation reactions. For instance, the paper titled "1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one: useful three carbon synthon for synthesis of five and six membered heterocycles with masked (or unmasked) aldehyde functionality" describes the use of a three-carbon synthon for the regiospecific synthesis of various five and six-membered heterocycles. This suggests that similar synthetic strategies could be employed in the synthesis of the compound "1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide," potentially involving bifunctional heteronucleophiles and cyclocondensation steps.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the paper "Synthesis, Crystal Structure and Biological Activity of 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione" details the structural characterization of a complex molecule using these methods. The presence of methoxyphenyl groups and the importance of intermolecular interactions such as hydrogen bonding and π-π stacking are highlighted, which are likely relevant to the structural analysis of the compound .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of functional groups and the overall molecular architecture. The papers provided do not directly address the chemical reactions of "1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide," but they do offer insights into the reactivity patterns of related structures. For instance, the synthesis of a tetrazole derivative and its complexation with a metal ion is discussed in "1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione and Its Complex with Cd(II): Molecular and Crystal Structures" , indicating that heterocyclic compounds can participate in coordination chemistry and form stable complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely tied to its molecular structure. While the papers do not provide specific information on the physical and chemical properties of "1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide," they do describe properties of structurally related compounds. For example, the crystallographic data provided in and can give clues about the density, melting points, and solubility of similar compounds. Additionally, the synthesis paper implies that isotopic labeling could be a useful tool for tracing the compound in biological systems, suggesting potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Imidazole derivatives, including compounds with methoxyphenyl groups, have been investigated for their corrosion inhibition efficacy on metals in acidic solutions. These compounds are synthesized using methods that highlight broad substrate scope, excellent yields, and environmental friendliness. Their application as corrosion inhibitors is due to their strong adsorption on metal surfaces, suggesting potential utility in materials science and engineering to protect metals from corrosion (Prashanth et al., 2021).
Luminescence and Photochromic Behavior
Research on bisthienylethene-containing compounds has demonstrated their multifunctional properties, including slow magnetic relaxation and photochromic behavior. These findings suggest applications in developing new materials for data storage and sensing technologies (Cao et al., 2015).
Metal-Organic Frameworks (MOFs)
Thiophene-functionalized compounds have been used to construct metal-organic frameworks with diverse structures. These MOFs exhibit potential applications in luminescence sensing, environmental contamination detection, and pollutant removal, indicating their importance in environmental science and technology (Zhao et al., 2017).
Oxidizing Agents
Compounds with methoxyphenyl groups have been utilized as oxidizing agents for the selective conversion of thiocarbonyl groups into their oxo analogues and other oxidation reactions. This illustrates their potential utility in synthetic chemistry for the selective transformation of functional groups (Barton et al., 1979).
Eigenschaften
IUPAC Name |
1,3-bis(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-17-9-5-3-7-13(17)20-15-11-27(23,24)12-16(15)21(19(20)22)14-8-4-6-10-18(14)26-2/h3-10,15-16H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCSSJJONXCBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

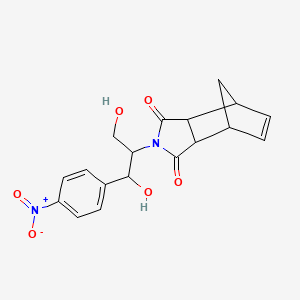
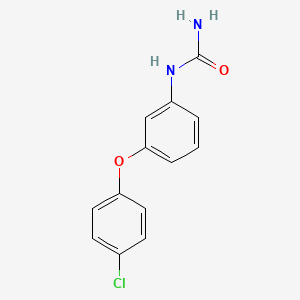
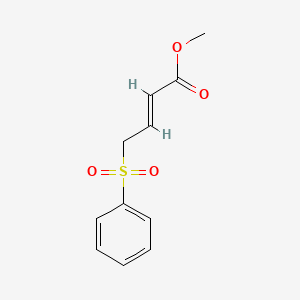
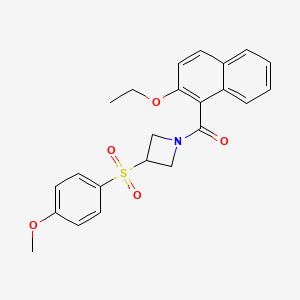
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)
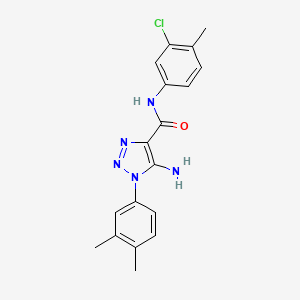
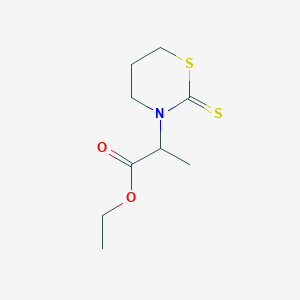
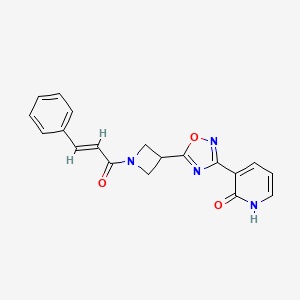
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
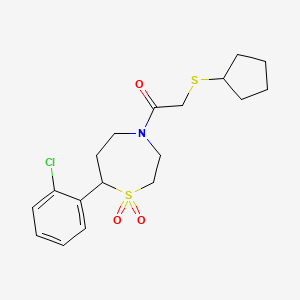
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)